2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that features a unique arrangement of pyrazole, triazole, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with nitroethane under basic conditions to introduce the nitro group.
Alkylation: The nitro-substituted pyrazole is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Cyclization: The resulting intermediate undergoes cyclization with 4-amino-1,2,4-triazole to form the triazolo[1,5-c]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to introduce different functional groups.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Cycloaddition: Azides or alkynes under copper-catalyzed conditions.
Major Products
Reduction: 2-[2-(5-methyl-3-amino-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Another heterocyclic compound with similar structural features.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Shares the pyrazolo[1,5-a]pyrimidine core but with different substituents.
Uniqueness
2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific arrangement of pyrazole, triazole, and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11N9O2 |
---|---|
Molecular Weight |
313.28 g/mol |
IUPAC Name |
4-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C12H11N9O2/c1-7-4-10(21(22)23)18-19(7)3-2-9-15-12-8-5-14-16-11(8)13-6-20(12)17-9/h4-6H,2-3H2,1H3,(H,14,16) |
InChI Key |
FPCBHWCPFHUZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C=NC4=C(C3=N2)C=NN4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.